molecular formula C30H29F2NO9 B019564 Ezetimibe-glucuronide CAS No. 190448-57-8

Ezetimibe-glucuronide

Número de catálogo B019564
Número CAS: 190448-57-8
Peso molecular: 585.5 g/mol
Clave InChI: UOFYCFMTERCNEW-ADEYADIWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Ezetimibe is extensively metabolized in the liver and intestine to form ezetimibe-glucuronide through the action of UDP-glucuronosyltransferase enzymes, particularly UGT1A1, UGT1A3, and UGT2B15. The formation of this glucuronide is a critical step in the pharmacokinetic profile of ezetimibe, facilitating its excretion and recycling within the body (Ghosal et al., 2004).

Molecular Structure Analysis

Ezetimibe-glucuronide's molecular structure, featuring a glucuronic acid moiety linked to the parent compound, is essential for its biological activity. This modification significantly impacts the compound's solubility and facilitates its transport and excretion via the bile and urine. The precise molecular interactions between ezetimibe-glucuronide and its target, the Niemann-Pick C1-Like 1 (NPC1L1) protein, are crucial for inhibiting cholesterol absorption (Garcia-Calvo et al., 2005).

Chemical Reactions and Properties

Ezetimibe-glucuronide's formation through glucuronidation and its subsequent interaction with the NPC1L1 receptor are key chemical reactions underpinning its mechanism of action. This metabolite binds specifically to NPC1L1, inhibiting cholesterol uptake. Its chemical properties, including stability and solubility, are optimized for effective interaction with this receptor and efficient excretion from the body.

Physical Properties Analysis

The physical properties of ezetimibe-glucuronide, such as its solubility in water and organic solvents, are tailored for its role as a metabolite involved in the enterohepatic circulation. These properties ensure that after exerting its therapeutic effect in the intestine, ezetimibe-glucuronide can be efficiently transported back to the liver for excretion or recycling (Kosoglou et al., 2005).

Chemical Properties Analysis

Ezetimibe-glucuronide's chemical properties, including its reactivity and interactions with various enzymes and transporters, play a significant role in its pharmacokinetic and pharmacodynamic profiles. Its ability to undergo enterohepatic recirculation contributes to the drug's prolonged effect and necessitates careful consideration in patients with liver dysfunction, as it may affect the drug's disposition and efficacy (Patrick et al., 2002).

Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Pharmacology .

Summary of the Application

Ezetimibe is an effective cholesterol absorption inhibitor. A significant portion of Ezetimibe is metabolized within the intestinal mucosa to form an equally active glucuronyl-derivative, known as Ezetimibe-glucuronide . Ezetimibe labeled with deuterium is used for drug metabolism studies .

Methods of Application

[2H5] fluorobenzene is applied to prepare [2H4] ezetimibe. Stable isotope labeled ezetimibe is obtained in seven steps with a 29.3% overall yield. Stable isotope labeled glucuronide-ezetimibe, the most abundant metabolite of ezetimibe, is also synthesized .

Results or Outcomes

The synthesis of deuterium labeled ezetimibe and its glucuronide conjugate allows for detailed drug metabolism studies .

Understanding the Effects of Hepatic Impairment on Drug Disposition

Specific Scientific Field

This application is in the field of Clinical Pharmacology .

Summary of the Application

Ezetimibe (EZE) is a selective cholesterol absorption inhibitor. Hepatic impairment significantly increases the systemic exposure of EZE and its main active phenolic glucuronide, EZE-Ph .

Methods of Application

A carbon tetrachloride (CCl4)-induced hepatic failure rat model is combined with in vitro experiments to explore altered EZE and EZE-Ph disposition caused by hepatic impairment .

Results or Outcomes

The plasma exposure of EZE and EZE-Ph increased by 11.1- and 4.4-fold in CCl4-induced rats following an oral administration of 10 mg/kg EZE, and by 2.1- and 16.4-fold after an intravenous injection .

Quantification in Human Plasma

Specific Scientific Field

This application is in the field of Bioanalytical Chemistry .

Summary of the Application

A liquid chromatography-tandem mass spectrometry method (LC-MS/MS) was developed to quantify ezetimibe (EZM) and its major glucuronide (ezetimibe glucuronide, EZM-G) in human plasma simultaneously .

Methods of Application

The analytes were purified by solid phase extraction (SPE) without hydrolysis. Separation of the analytes was achieved using acetonitrile-water (0.08% formic acid) (70:30, v/v) as the mobile phase at a flow rate of 0.8 mL/min on an Agilent Extend C18 column .

Results or Outcomes

The analytical method was linear over the concentration range of 0.1-20 ng/mL for EZM and 0.5-200 ng/mL for EZM-G. This method was reproducible and reliable, and was successfully used to analyze human plasma samples for application in a bioequivalence study .

Glycemic Control

Specific Scientific Field

This application is in the field of Endocrinology .

Summary of the Application

Given the increased risk of incident diabetes and the side effects on glycemic control with statin treatment, statin and ezetimibe combination therapy has been widely used .

Methods of Application

This application involves the use of ezetimibe in combination with statins for the treatment of diabetes .

Results or Outcomes

The combination of statins and ezetimibe has been shown to improve glycemic control in patients with diabetes .

Safety of Ezetimibe in Lipid-Lowering Treatment

Specific Scientific Field

This application is in the field of Pharmacology .

Summary of the Application

Ezetimibe is often used in combination with other lipid-lowering agents. The safety of ezetimibe in lipid-lowering treatment has been studied extensively .

Methods of Application

Randomised controlled trials and cohort studies that compared ezetimibe with placebo, standard care, or other lipid-lowering agents with at least six months (or 24 weeks) follow-up duration were included .

Results or Outcomes

The studies found that ezetimibe was generally well-tolerated and safe for use in lipid-lowering treatment .

Synthesis of Deuterium Labeled Ezetimibe and its Glucuronide Conjugate

Specific Scientific Field

This application is in the field of Chemistry .

Summary of the Application

Ezetimibe labeled with deuterium is used for drug metabolism studies . Stable isotope labeled glucuronide-ezetimibe, the most abundant metabolite of ezetimibe, was also synthesized .

Methods of Application

[2H5] fluorobenzene was applied to prepare [2H4] ezetimibe. Stable isotope labeled ezetimibe was obtained in seven steps with a 29.3% overall yield .

Results or Outcomes

The synthesis of deuterium labeled ezetimibe and its glucuronide conjugate allows for detailed drug metabolism studies .

Safety And Hazards

The most commonly reported adverse events include upper respiratory tract infections, joint pain, diarrhea, and tiredness . Serious side effects may include anaphylaxis, liver problems, depression, and muscle breakdown .

Direcciones Futuras

In order to comprehensively understand the absorption, distribution, metabolism, and excretion process, there is a requirement for stable isotope labeled ezetimibe and its glucuronide metabolite as internal standards for LC/MS method to analyze parent drug and its metabolites in body fluids .

Propiedades

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxoazetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFYCFMTERCNEW-ADEYADIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29F2NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10432454
Record name ezetimibe-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezetimibe-glucuronide

CAS RN

190448-57-8
Record name Ezetimibe glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190448-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezetimibe glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190448578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ezetimibe-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10432454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZETIMIBE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7FA38E13K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe-glucuronide
Reactant of Route 2
Ezetimibe-glucuronide
Reactant of Route 3
Ezetimibe-glucuronide
Reactant of Route 4
Ezetimibe-glucuronide
Reactant of Route 5
Ezetimibe-glucuronide
Reactant of Route 6
Ezetimibe-glucuronide

Citations

For This Compound
453
Citations
T Kosoglou, P Statkevich, A Johnson-Levonas… - Clinical …, 2005 - Springer
… of the small intestine and liver to form the active metabolite ezetimibe-glucuronide.[16,27] Ezetimibe and ezetimibe-glucuronide (SCH 60663) are repeatedly delivered to the intestinal …
Number of citations: 542 link.springer.com
A Ghosal, N Hapangama, Y Yuan… - Drug Metabolism and …, 2004 - ASPET
… Inhibition of ezetimibe glucuronide formation after incubation of ezetimibe with human liver/jejunum microsomes and UGT Supersomes in the presence of various UGT inhibitors …
Number of citations: 164 dmd.aspetjournals.org
JE Patrick, T Kosoglou, KL Stauber, KB Alton… - Drug metabolism and …, 2002 - ASPET
… converted to ezetimibe glucuronide. Both ezetimibe and … These results indicate that ezetimibe glucuronide is the primary … from hydrolysis of ezetimibe glucuronide during intestinal transit …
Number of citations: 239 dmd.aspetjournals.org
L Guo, M Wang, M He, F Qiu, J Jiang - Journal of Chromatography B, 2015 - Elsevier
… Ezetimibe and ezetimibe glucuronide were quantified in human plasma simultaneously. … Ezetimibe glucuronide (EZM-G) is the major and pharmacologically active metabolite of EZM. …
Number of citations: 17 www.sciencedirect.com
JW Bae, CI Choi, JH Lee, CG Jang, MW Chung… - European journal of …, 2011 - Springer
… Besides the C max of unchanged ezetimibe, no significant difference was found in any other pharmacokinetic parameter of unchanged ezetimibe or ezetimibe–glucuronide in the three …
Number of citations: 25 link.springer.com
S Oswald, E Scheuch, I Cascorbi… - Journal of Chromatography …, 2006 - Elsevier
… Ezetimibe glucuronide, the major metabolite of ezetimibe was determined by enzymatic degradation to the parent compound. Ezetimibe was measured after extraction with methyl tert-…
Number of citations: 102 www.sciencedirect.com
L Reyderman, T Kosoglou, T Boutros… - … medical research and …, 2004 - Taylor & Francis
… (ezetimibe and ezetimibeglucuronide conjugate), lovastatin, and β-hydroxylovastatin. … There were no significant differences in the exposure to total ezetimibe, ezetimibeglucuronide and …
Number of citations: 25 www.tandfonline.com
LE Gustavson, SM Schweitzer, DA Burt, R Achari… - Clinical …, 2006 - Elsevier
… Ezetimibe glucuronide concentrations were estimated by … exposures to total ezetimibe and ezetimibe glucuronide (P < 0.05… values for total ezetimibe and ezetimibe glucuronide by 43% (…
Number of citations: 40 www.sciencedirect.com
DR de Waart, MLH Vlaming, C Kunne… - Drug metabolism and …, 2009 - ASPET
… The aim of this study was to investigate the contribution of these transporters in the enterohepatic cycling of ezetimibe glucuronide (Ez-gluc). Transport studies were performed in …
Number of citations: 35 dmd.aspetjournals.org
S Oswald, J König, D Lütjohann… - Pharmacogenetics …, 2008 - journals.lww.com
… For the analysis of the effect of the mutations on the transport of ezetimibe glucuronide, we used transiently transfected HEK293 cells expressing the respective OATP1B1 variant (…
Number of citations: 108 journals.lww.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.